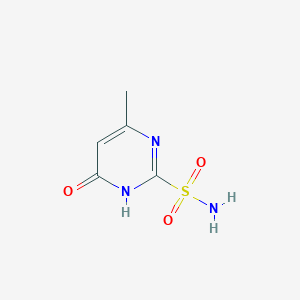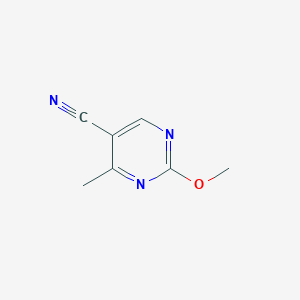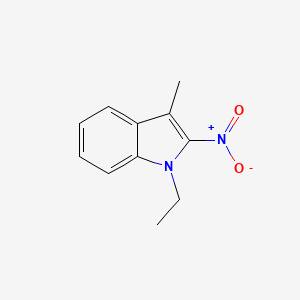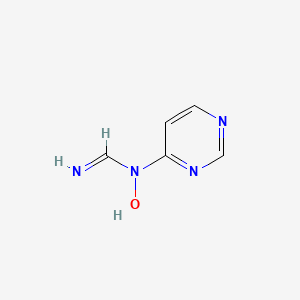
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide typically involves the Biginelli condensation reaction. This reaction uses thiophene-2-carbaldehyde, cyano ethylacetate, and thiourea as starting materials. The intermediate product is then methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF). The final product is obtained by refluxing the intermediate with hydrazine hydrate in ethanol .
Industrial Production Methods
the Biginelli condensation reaction is a common method used in the synthesis of pyrimidine derivatives, which can be scaled up for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for matrix metalloproteinases (MMPs).
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, hypertension, and microbial infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition is achieved through hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Another pyrimidine derivative with similar biological activities.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: Known for their xanthine oxidase inhibitory activity
Uniqueness
4-Methyl-6-oxo-1,6-dihydropyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C5H7N3O3S |
|---|---|
Molekulargewicht |
189.20 g/mol |
IUPAC-Name |
4-methyl-6-oxo-1H-pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-3-2-4(9)8-5(7-3)12(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) |
InChI-Schlüssel |
AKXAXOWLSWGIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)




![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)




